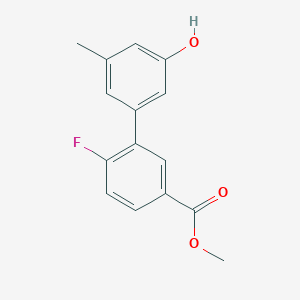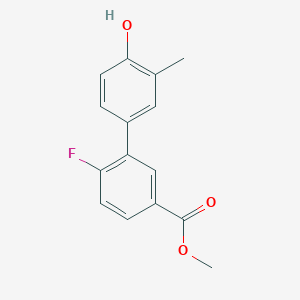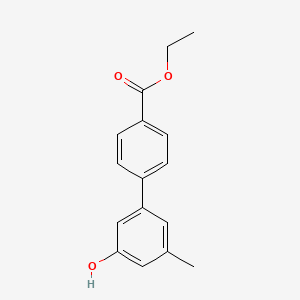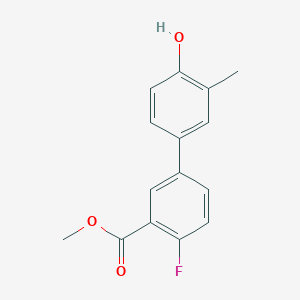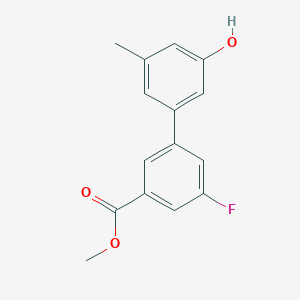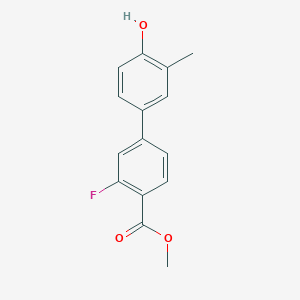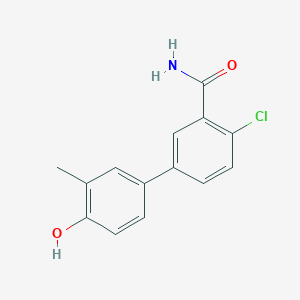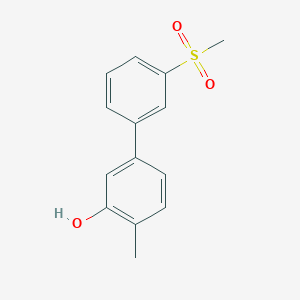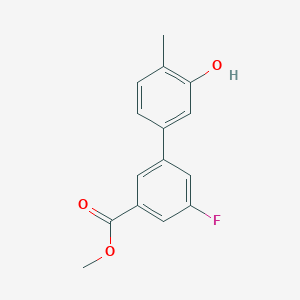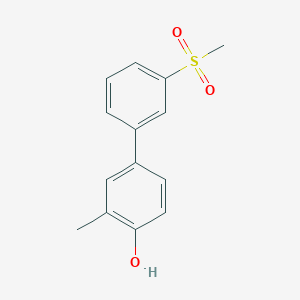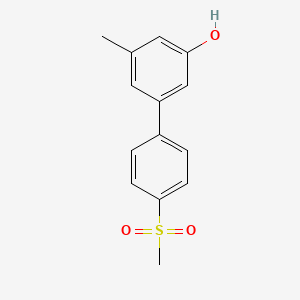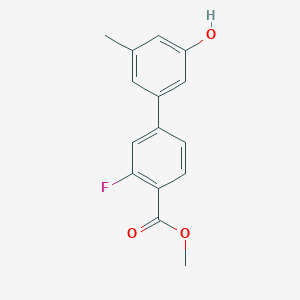
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% (abbreviated as 5-FMC-95) is a synthetic compound that belongs to the phenol family of compounds. It is a fluorinated derivative of 3-methylphenol and has a molecular weight of 228.2 g/mol. 5-FMC-95 has been extensively studied in the past few years due to its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to be related to its ability to interact with a variety of biomolecules, including proteins, enzymes, and nucleic acids. 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% has been shown to inhibit the activity of a variety of enzymes, such as cytochrome P450 enzymes, and to interact with a variety of proteins, such as DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% are not yet fully understood. However, it has been shown to have a variety of effects on cells, including the inhibition of cell growth and the induction of apoptosis. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% in lab experiments include its high purity (95%), low cost, and ease of synthesis. The main limitation of using this compound in lab experiments is its lack of specificity, as it can interact with a variety of biomolecules.
Future Directions
The potential future directions for 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications, such as its use as an anti-cancer agent. Finally, further research is needed to explore its potential applications in the synthesis of other compounds, such as dyes, polymers, and pharmaceuticals.
Synthesis Methods
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% can be synthesized by a variety of methods, including a direct reaction of 3-methylphenol with 3-fluoro-4-methoxycarbonylphenyl bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 70°C and is completed in about 1 hour. The reaction yields 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% as the major product in a yield of 95%.
Scientific Research Applications
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% has been used in a wide range of scientific research applications, including the synthesis of a variety of bioactive compounds, such as anti-fungal agents, anti-inflammatory agents, and anti-cancer agents. 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylphenol, 95% has also been used in the synthesis of a variety of other compounds, such as dyes, polymers, and pharmaceuticals.
properties
IUPAC Name |
methyl 2-fluoro-4-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-5-11(7-12(17)6-9)10-3-4-13(14(16)8-10)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEAGJDBRKLAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683985 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-33-7 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

